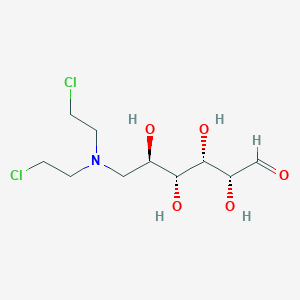

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose

Description

Properties

IUPAC Name |

(2R,3S,4R,5R)-6-[bis(2-chloroethyl)amino]-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-7(15)9(17)10(18)8(16)6-14/h6-10,15-18H,1-5H2/t7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKPSLUQJMAWQY-UTINFBMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)N(CCCl)C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906998 | |

| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102037-94-5 | |

| Record name | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetylation and Benzoylation

Initial synthesis steps require protecting glucose’s hydroxyl groups to prevent undesired side reactions. Peracetylation using acetic anhydride or benzoylation with benzoyl chloride is commonly employed to shield positions 1, 2, 3, and 4. For example:

Alternative Protecting Groups

-

Trityl groups for primary hydroxyl protection (C6) are less common due to steric hindrance but offer selective deprotection advantages.

-

Silyl ethers (e.g., TBDMS) provide temporary protection but require harsh deprotection conditions incompatible with chloroethyl groups.

Activation of the C6 Hydroxyl Group

Sulfonate Ester Formation

The C6 hydroxyl is converted to a leaving group via sulfonylation:

Chlorodeoxygenation

Phosphorus oxychloride (POCl₃) in non-aqueous solvents (e.g., chloroform) directly converts C6-OH to chloride:

This method, adapted from cyclophosphamide synthesis, achieves >90% conversion under anhydrous conditions.

Substitution with Bis(2-chloroethyl)amine

Nucleophilic Displacement

The activated C6 leaving group undergoes substitution with bis(2-chloroethyl)amine. Key considerations:

Mechanistic Pathway

The SN2 mechanism predominates at the primary C6 center:

Yields range from 60–75%, with side products arising from elimination or over-alkylation.

Deprotection and Final Product Isolation

Acidic or Basic Hydrolysis

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water mixtures yields 80–85% pure product.

-

Chromatography : Silica gel chromatography (EtOAc/hexane) resolves residual protecting groups or byproducts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Activation Reagent | Amine Source | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tosylation + SN2 | TsCl | HN(CH₂CH₂Cl)₂ | 65 | 92 |

| Mesylation + SN2 | MsCl | HN(CH₂CH₂Cl)₂·HCl | 70 | 89 |

| POCl₃ Chlorination | POCl₃ | HN(CH₂CH₂Cl)₂ | 75 | 95 |

The POCl₃ route offers superior yields and purity, albeit requiring stringent anhydrous conditions.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose undergoes several types of chemical reactions, including:

Alkylation: The bis(2-chloroethyl)amino group can alkylate nucleophilic sites in other molecules, forming covalent bonds.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bis(2-chloroethyl)amino group.

Oxidation and Reduction: The glucose moiety can participate in oxidation and reduction reactions, altering the overall structure and properties of the molecule.

Common Reagents and Conditions

Alkylation: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the alkylation reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Alkylation: The major products are alkylated derivatives of nucleophilic molecules.

Hydrolysis: The products include deprotected glucose and bis(2-chloroethyl)amine.

Oxidation and Reduction: Various oxidized or reduced forms of the glucose moiety.

Scientific Research Applications

Applications in Cancer Therapy

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose has shown promise in treating various types of cancer due to its selective targeting of tumor cells through sugar transport mechanisms. Key applications include:

- Antineoplastic Agent : It exhibits significant biological activity as an antineoplastic agent, effectively inhibiting tumor growth in multiple cancer models.

- Combination Therapy : Studies suggest that this compound may exhibit synergistic effects when used alongside other chemotherapeutic agents, enhancing overall therapeutic efficacy.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps that allow for high yields and efficient incorporation of the cytotoxic moiety into the sugar structure. The chemical properties include:

- Molecular Formula : C10H19Cl2NO5

- Chemical Classification : Alkylating agent, nitrogen mustard derivative

- Reactivity : Primarily involves nucleophilic substitution reactions, making it suitable for various chemical transformations and applications in medicinal chemistry .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound:

- In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines through DNA alkylation.

- Animal model studies indicate significant tumor growth inhibition when administered alone or in combination with other anticancer agents.

- Clinical trials are ongoing to assess its effectiveness and safety profile in humans, particularly for cancers resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose involves the alkylation of nucleophilic sites in biological macromolecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic centers, such as the N7 position of guanine in DNA. This alkylation can lead to cross-linking of DNA strands, disrupting DNA synthesis and transcription, ultimately resulting in cell death. The compound’s specificity for certain molecular targets and pathways makes it a potential candidate for targeted therapies.

Comparison with Similar Compounds

6-Chloro-6-deoxy-D-glucose

Key Differences :

- Substituent: A single chlorine atom replaces the hydroxyl group at C6, lacking the bis(2-chloroethyl)amino moiety.

- Function : Primarily used as a synthetic precursor for building blocks (e.g., thiazoline derivatives) and biochemical assays (e.g., blood glucose determination) .

- Toxicity : Less toxic than alkylating agents but requires safety precautions due to halogenated structure .

| Property | 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose | 6-Chloro-6-deoxy-D-glucose |

|---|---|---|

| Molecular Formula | Not explicitly provided (est. C₈H₁₄Cl₂N₂O₅) | C₆H₁₁ClO₅ |

| Molecular Weight | Not explicitly provided (est. ~300 g/mol) | 198.6 g/mol |

| Key Functional Group | Bis(2-chloroethyl)amino | Chlorine |

| Primary Application | Anticancer (alkylating agent) | Biochemical synthesis & assays |

Bendamustine-Related Compounds

Bendamustine derivatives (e.g., USP Bendamustine Related Compound F RS) share the bis(2-chloroethyl)amino group but are attached to a benzimidazole scaffold instead of glucose:

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

Key Similarities :

Key Differences :

- Carbamoylation : Nitrosoureas exhibit carbamoylating activity, modifying proteins and enhancing toxicity .

| Property | This compound | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea |

|---|---|---|

| Carbamoylating Activity | None | High (cyclohexyl moiety binds proteins) |

| DNA Binding | Direct alkylation | Alkylation via ethylene moiety |

| Protein Binding | Minimal (predicted) | 40–60% (cyclohexyl moiety) |

| CSF Penetration | Unknown | 3× plasma levels in dogs |

Fluorescent and Azido Derivatives (e.g., 6-NBDG, 6-Azido-6-deoxyglucose)

- 6-NBDG: A fluorescent glucose analog used to study glucose uptake in cancer cells. Unlike this compound, it lacks alkylating activity and serves as a metabolic probe .

- 6-Azido-6-deoxyglucose: Used in click chemistry for glycoconjugate synthesis. Its azide group enables bioorthogonal labeling, contrasting with the cytotoxic chloroethyl groups in this compound .

Research Findings and Therapeutic Implications

- Alkylating vs. Carbamoylating Activity: Nitrosoureas’ dual alkylating/carbamoylating activity increases toxicity but may enhance efficacy in brain tumors .

- Therapeutic Index: Optimal nitrosoureas balance alkylating activity and solubility. This compound’s solubility and stability remain unstudied but may influence its therapeutic window .

Biological Activity

6-(Bis(2-chloroethyl)amino)-6-deoxyglucose (C6-GLM) is a synthetic compound that integrates a deoxy sugar framework with a bis(2-chloroethyl)amino moiety. This structural arrangement is designed to enhance its biological activity, particularly in the context of cancer treatment. The compound's mechanism of action and its effects on various biological systems have been the focus of several studies, indicating its potential as an antitumor agent.

C6-GLM operates primarily through its cytotoxic effects on cancer cells. The chloroethyl group is known for its ability to form DNA cross-links, leading to cell death, particularly in rapidly dividing cells such as cancerous tissues. The glucose moiety facilitates selective uptake by tumor cells, leveraging the enhanced glycolytic pathway often observed in malignancies.

Key Mechanisms:

- DNA Cross-linking : The bis(2-chloroethyl)amino group forms covalent bonds with DNA, disrupting replication and transcription.

- Selective Uptake : The glucose component enhances the compound's uptake in tumor cells via glucose transporters.

- Reduced Bone Marrow Toxicity : Compared to traditional chemotherapeutics like nitrogen mustard, C6-GLM shows significantly lower toxicity to bone marrow cells, which is crucial for patient safety.

Biological Activity and Efficacy

Research has demonstrated that C6-GLM exhibits potent antitumor activity across various cancer models. Notably, it has been evaluated in murine models bearing ascitic P388 leukemia and B-16 melanoma.

Efficacy Data:

| Study Type | Dose (mg/kg) | Increase in Life Span (ILS) | Comparison Drug | ILS Comparison |

|---|---|---|---|---|

| Ascitic P388 Leukemia | 15.5 | 121% | Nitrogen Mustard | 60% |

| B-16 Melanoma | 16 | 56% | Nitrogen Mustard | 30% |

| Ehrlich Ascites | 10% lethal | 60% survivors | Galactose Mustard | Comparable |

The results indicate that C6-GLM not only enhances survival rates but also spares normal hematopoietic tissues from significant damage, a critical consideration in chemotherapy.

Case Studies

- P388 Leukemia Model : In a study published in PubMed, C6-GLM was administered intraperitoneally, resulting in a significant increase in lifespan compared to controls treated with nitrogen mustard. This study highlighted the compound's efficacy and reduced toxicity profile, suggesting its potential for clinical application.

- B-16 Melanoma Model : Another study demonstrated that C6-GLM produced a marked increase in survival rates among mice implanted with B-16 melanoma, reinforcing its role as an effective anticancer agent.

Comparative Analysis

When compared to other cytotoxic agents like nitrogen mustard and melphalan, C6-GLM showed superior performance in terms of therapeutic index—achieving effective tumor control while minimizing adverse effects on bone marrow function.

Comparative Toxicity Data:

| Drug | Nadir White Blood Cell Count (%) | Absolute Granulocyte Count (%) |

|---|---|---|

| C6-GLM | 74% | 91% |

| Nitrogen Mustard | 57% | 70% |

| Melphalan | 49% | Significantly lower |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(Bis(2-chloroethyl)amino)-6-deoxyglucose, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C6 position of glucose derivatives. For example, 6-chloro-6-deoxyglucose (a structural analog) is synthesized via selective protection of hydroxyl groups, followed by chlorination using reagents like thionyl chloride or PCl₃ . For the bis(2-chloroethyl)amino variant, further substitution with bis(2-chloroethyl)amine under controlled pH and temperature is required. Key intermediates include 6-O-tosyl or 6-O-mesyl glucose derivatives, which improve leaving-group efficiency. Characterization of intermediates via H/C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity and detect byproducts.

- Spectroscopy : H/C NMR for verifying substitution at C6 and absence of undesired isomers. IR spectroscopy can confirm amine and chloroethyl functional groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.

- Elemental Analysis : To quantify nitrogen and chlorine content, ensuring stoichiometric accuracy .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–6 months.

- pH : Buffered solutions (pH 3–9) to assess hydrolytic degradation.

- Light : UV/visible light exposure to test photodegradation.

Analyze degradation products using LC-MS and compare with freshly synthesized batches. Stability data guide storage recommendations (e.g., desiccated, −20°C, dark conditions) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing toxic byproducts?

- Methodological Answer : Use factorial design experiments to test variables:

- Factors : Reaction temperature (30–70°C), solvent polarity (DMF vs. acetonitrile), and molar ratios (amine:glucose derivative).

- Response Variables : Yield (gravimetric analysis), purity (HPLC), and byproduct formation (GC-MS).

Statistical tools like ANOVA identify significant factors. For example, lower temperatures (40°C) in DMF reduce alkylation side reactions. Scavenging agents (e.g., triethylamine) can neutralize HCl byproducts, improving safety .

Q. What strategies address discrepancies in reported cytotoxic effects of this compound across cell lines?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HeLa, MCF-7) and exposure times (24–72 hrs) to reduce variability.

- Mechanistic Studies : Compare DNA alkylation (via comet assay) and glutathione depletion (via colorimetric assays) to differentiate direct cytotoxicity from metabolic effects.

- Impurity Analysis : Verify if cytotoxicity correlates with residual solvents (e.g., DMF) or unreacted bis(2-chloroethyl)amine using LC-MS .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Docking Simulations : Model interactions with DNA (e.g., minor groove binding) or enzymes (e.g., glucose transporters) using AutoDock Vina.

- QSAR Studies : Corrate substituent electronegativity (Cl, NH₂) with cytotoxicity data to predict optimal functional groups.

- MD Simulations : Assess stability of drug-membrane interactions to explain cellular uptake variability .

Q. What experimental approaches resolve contradictions in the compound’s metabolic fate observed in in vitro vs. in vivo studies?

- Methodological Answer :

- Isotope Tracing : Use C-labeled compound to track metabolites in liver microsomes (in vitro) and murine models (in vivo).

- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.

- Tissue Distribution Studies : LC-MS/MS quantification in organs (liver, kidneys) to compare bioavailability and clearance rates .

Future Directions & Challenges

- Synthetic Challenges : Scalability is limited by hazardous intermediates (e.g., bis(2-chloroethyl)amine). Future work should explore greener reagents (e.g., ionic liquids) or enzymatic catalysis .

- Biological Applications : Prioritize in vivo efficacy studies in xenograft models to validate antitumor potential while monitoring nephrotoxicity .

- Data Reproducibility : Establish open-access repositories for synthetic protocols and bioactivity data to resolve conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.